molecular formula C12H19NO2S2 B12246079 N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(thiophen-3-yl)acetamide

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(thiophen-3-yl)acetamide

Cat. No.: B12246079
M. Wt: 273.4 g/mol
InChI Key: AKOZSFBKSGQHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(thiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur, and a methoxy group attached to a butyl chain. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(thiophen-3-yl)acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors, such as 1,4-diketones, in the presence of sulfur sources.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Butyl Chain: The butyl chain with a methylsulfanyl group can be synthesized through alkylation reactions using appropriate alkyl halides.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the acetamide group to an amine.

    Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(thiophen-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiophene ring and functional groups allow the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(thiophen-2-yl)acetamide: Similar structure but with the thiophene ring at a different position.

    N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(furan-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(pyrrole-3-yl)acetamide: Similar structure but with a pyrrole ring instead of a thiophene ring.

Uniqueness

N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(thiophen-3-yl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the methoxy and methylsulfanyl groups, along with the thiophene ring, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H19NO2S2

Molecular Weight

273.4 g/mol

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-2-thiophen-3-ylacetamide

InChI

InChI=1S/C12H19NO2S2/c1-15-11(4-5-16-2)8-13-12(14)7-10-3-6-17-9-10/h3,6,9,11H,4-5,7-8H2,1-2H3,(H,13,14)

InChI Key

AKOZSFBKSGQHAK-UHFFFAOYSA-N

Canonical SMILES

COC(CCSC)CNC(=O)CC1=CSC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.